3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid is a specialized boronic acid derivative characterized by the presence of difluoro and pyrrolidinylcarbonyl groups. Its chemical formula is , and it has a molecular weight of 255.03 g/mol. This compound is notable for its applications in medicinal chemistry and material science, particularly in the development of pharmaceutical agents and fluorescent dyes.
3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid falls under the category of boronic acids, which are organic compounds containing boron. These compounds are key intermediates in organic synthesis and are widely used in the development of pharmaceuticals due to their ability to form reversible covalent bonds with diols.
The synthesis of 3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid typically involves multi-step organic reactions. A common method includes:
These steps require careful control of reaction conditions to ensure high yields and purity .
The synthesis may involve:
3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid can participate in various chemical reactions, including:
These reactions often require specific conditions such as:
The mechanism by which 3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid exerts its effects primarily involves its ability to form reversible covalent bonds with diols, leading to the formation of stable complexes. This property is exploited in various applications such as:
Experimental data suggest that the binding affinity of this compound for diols can be quantified using techniques such as Quartz Crystal Microbalance (QCM), providing insights into its potential bioanalytical applications .
Relevant data on solubility and reactivity can guide practical applications in laboratory settings .
3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid has several scientific uses:
Arylboronic acids represent a cornerstone of modern chemical synthesis and drug discovery, evolving from niche reagents to privileged pharmacophores. The pivotal Suzuki-Miyaura cross-coupling reaction (1979) revolutionized carbon-carbon bond formation, establishing boronic acids as indispensable synthetic building blocks [3]. This catalytic transformation enabled efficient access to complex biaryl architectures, accelerating drug discovery pipelines. Beyond synthetic utility, boron’s unique electronic profile—characterized by an electron-deficient p-orbital—confers reversible covalent binding capability to biological nucleophiles, particularly serine residues in enzyme active sites [1]. This property underpins the therapeutic action of FDA-approved boronic acid drugs like the proteasome inhibitor bortezomib (2005) and the β-lactamase inhibitor vaborbactam (2017) [1] [3]. The structural evolution of arylboronic acids has progressed from simple phenylboronic acid to sophisticated hybrids featuring heterocyclic appendages and fluorinated domains, enhancing target affinity and pharmacokinetic properties [7].
Table 1: Evolution of Key Boron-Containing Therapeutics
Compound | Structural Features | Therapeutic Application |
---|---|---|
Bortezomib | Peptidic boronic acid | Multiple myeloma therapy |
Tavaborole | Oxaborole ring | Antifungal (onychomycosis) |
Crisaborole | Benzoxaborole with nitrile | Topical anti-inflammatory (eczema) |
3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid | Difluorinated arylboronic acid with amide linker | Synthetic intermediate / PROTAC component |
Fluorination strategically modifies boronic acid properties through combined electronic and steric effects. The extreme electronegativity of fluorine (3.98 Pauling scale) induces substantial σ-withdrawal from the aromatic ring, enhancing boron’s Lewis acidity. This effect is maximized when fluorine occupies ortho positions relative to boron due to proximity-enhanced electron withdrawal . As illustrated in Table 2, ortho-fluorination dramatically lowers pKa values relative to unsubstituted phenylboronic acid (pKa 8.8), with 2,3,6-trifluorophenylboronic acid exhibiting pKa 5.6—a 3.2-unit enhancement in acidity . This heightened electrophilicity facilitates reversible complexation with diol-containing biomolecules and enhances hydrolytic stability against deboronation. Additionally, fluorine substituents influence molecular conformation via orthogonal C-F/B-OH dipolar interactions and reduce metabolic susceptibility by blocking cytochrome P450 oxidation sites. The synergistic pairing of fluorine and boron creates a pharmacophoric motif with optimized target engagement, exemplified by fluorinated benzoxaboroles like crisaborole (AN2728) developed for inflammatory skin conditions [1] .
Table 2: Fluorination Effects on Phenylboronic Acid Acidity
Substitution Pattern | pKa | Acidity Increase (ΔpKa) |
---|---|---|
None (phenylboronic acid) | 8.8 | Baseline |
2-Fluoro | 7.85 | -0.95 |
3,5-Difluoro | 7.52 | -1.28 |
2,3,6-Trifluoro | 5.6 | -3.2 |
2,3,4,5-Tetrafluoro | 6.17 | -2.63 |
Data compiled from spectroscopic and potentiometric measurements
The 4-(1-pyrrolidinylcarbonyl) moiety in 3,5-difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid (CAS 1264616-16-1) represents a sophisticated design strategy integrating multiple pharmacophoric elements. The tertiary amide linker provides:
Positioning this group ortho to boron creates a chelating pharmacophore where the amide carbonyl can coordinate to boron’s vacant p-orbital, forming an intramolecular B←O interaction. This transient tetrahedral complex mimics the transition state of protease substrates, enhancing inhibitory potency against serine hydrolases [1] . The 3,5-difluoro substitution further optimizes electronic and steric parameters: fluorine atoms prevent undesired ortho-protonation, enhance boron electrophilicity, and provide steric shielding against nucleophilic attack on the carbonyl. This integrated design exemplifies modern multivariate optimization in boronic acid drug design, where fluorine and heterocyclic appendages synergistically address multiple developability parameters.
Table 3: Structural Components of 3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic Acid
Structural Element | Role in Molecular Design |
---|---|
Boronic Acid (B(OH)₂) | Reversible covalent binding to serine/threonine residues; diol complexation |
3,5-Difluoro Substituents | Enhanced boron electrophilicity; metabolic stability; conformational control |
4-Position Carbonyl Linker | Hydrogen-bond acceptor; dipole formation; modular derivatization |
N-Pyrrolidine | Conformational constraint; basic center for salt formation; steric bulk |
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 10606-14-1